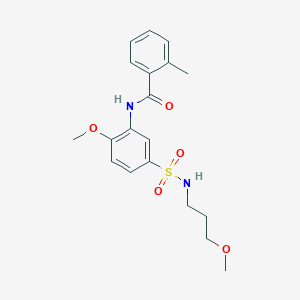
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including diabetes, cancer, and infectious diseases.
科学研究应用
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been investigated for its anti-inflammatory and neuroprotective effects. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to protect neurons from damage caused by oxidative stress, which is implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can induce cell cycle arrest, inhibit angiogenesis, and reduce the production of inflammatory cytokines. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to investigate the effects of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide on specific cellular processes without affecting other pathways. However, one of the limitations of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. Another area of research is the investigation of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide's potential as a therapeutic agent for neurodegenerative diseases. Furthermore, studies are needed to determine the optimal dosage and administration methods for N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in different disease models. Finally, the development of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability may also be an area of future research.
Conclusion
In conclusion, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various disease models. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and administration methods. Overall, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide represents an exciting avenue for future research in the field of medicinal chemistry.
合成方法
The synthesis of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methoxypropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-methylbenzoyl chloride to yield N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
属性
IUPAC Name |
N-[2-methoxy-5-(3-methoxypropylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-4-5-8-16(14)19(22)21-17-13-15(9-10-18(17)26-3)27(23,24)20-11-6-12-25-2/h4-5,7-10,13,20H,6,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADSKZYJZNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methoxy-5-[(3-methoxypropyl)sulfamoyl]phenyl}-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

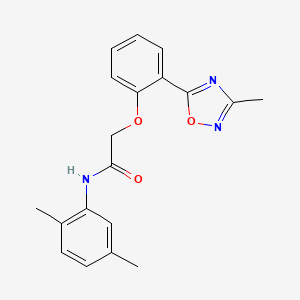
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
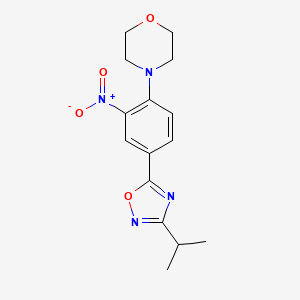
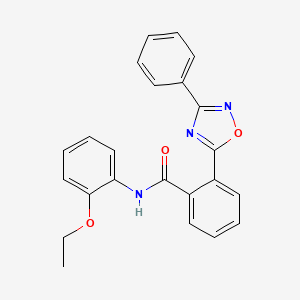
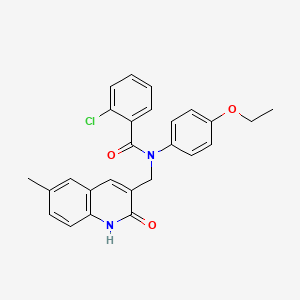
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

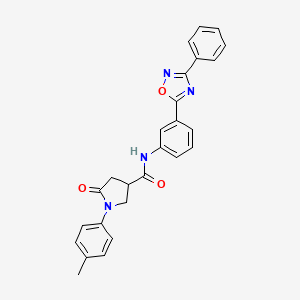
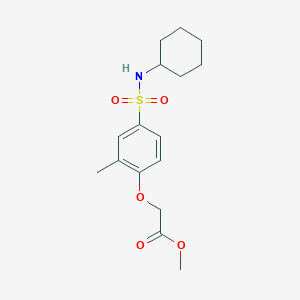
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
